molecular formula C17H20O B7871143 [4-(2-methylpropyl)phenyl](phenyl)methanol

[4-(2-methylpropyl)phenyl](phenyl)methanol

Cat. No.: B7871143
M. Wt: 240.34 g/mol
InChI Key: DPYZQDXEIKYQPX-UHFFFAOYSA-N
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Description

4-(2-methylpropyl)phenylmethanol: is an organic compound with the molecular formula C11H16O It is a derivative of phenylmethanol, where the phenyl group is substituted with a 4-(2-methylpropyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-methylpropyl)phenylmethanol typically involves the reaction of 4-(2-methylpropyl)benzaldehyde with phenylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction conditions generally include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux

    Reagents: 4-(2-methylpropyl)benzaldehyde, phenylmagnesium bromide, water

Industrial Production Methods: Industrial production of 4-(2-methylpropyl)phenylmethanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-(2-methylpropyl)phenylmethanol can undergo oxidation to form the corresponding ketone or carboxylic acid.

    Reduction: It can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2) for halogenation, ammonia (NH3) for amination

Major Products:

    Oxidation: 4-(2-methylpropyl)benzophenone, 4-(2-methylpropyl)benzoic acid

    Reduction: 4-(2-methylpropyl)phenylmethane

    Substitution: 4-(2-methylpropyl)phenyl chloride, 4-(2-methylpropyl)phenylamine

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-methylpropyl)phenylmethanol depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, leading to changes in cellular function and signaling.

Comparison with Similar Compounds

    Phenylmethanol: Lacks the 4-(2-methylpropyl) substitution, making it less sterically hindered.

    4-(2-methylpropyl)benzaldehyde: Contains an aldehyde group instead of a hydroxyl group.

    4-(2-methylpropyl)benzoic acid: Contains a carboxylic acid group instead of a hydroxyl group.

Uniqueness:

  • The presence of both a phenyl group and a 4-(2-methylpropyl) group in 4-(2-methylpropyl)phenylmethanol provides unique steric and electronic properties, making it distinct from its analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

[4-(2-methylpropyl)phenyl]-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O/c1-13(2)12-14-8-10-16(11-9-14)17(18)15-6-4-3-5-7-15/h3-11,13,17-18H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYZQDXEIKYQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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